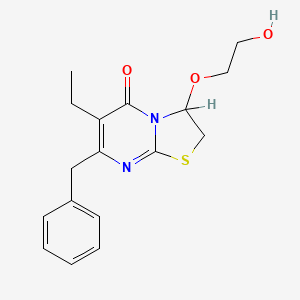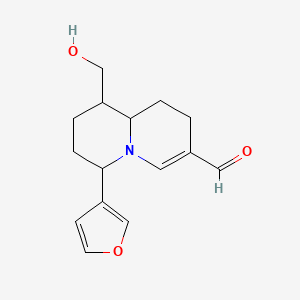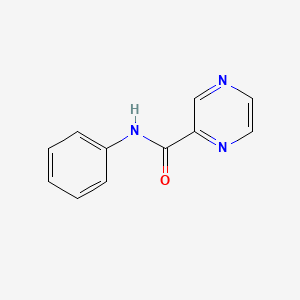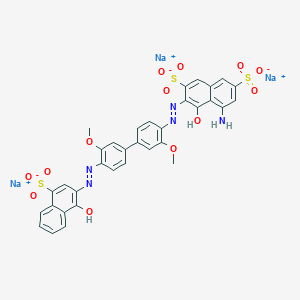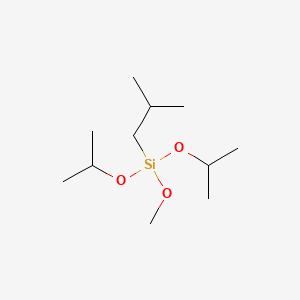
Silane, methoxybis(1-methylethoxy)(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- is a chemical compound with the molecular formula C11H26O3Si. It is commonly used in various industrial and scientific applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- typically involves the reaction of silane precursors with alcohols under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- involves large-scale reactions using specialized equipment to ensure high yield and purity. The process includes steps such as distillation and purification to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxidation products.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The compound can undergo substitution reactions where the methoxy or isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include silanols, simpler silane derivatives, and substituted silanes, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silane compounds.
Biology: The compound is used in the modification of biological molecules and surfaces to enhance their properties.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- involves its interaction with various molecular targets and pathways. The compound can form strong bonds with surfaces and molecules, enhancing their stability and functionality. The specific pathways involved depend on the application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- include:
- Silane, trimethoxy(2-methylpropyl)-
- Silane, triethoxy(2-methylpropyl)-
- Silane, methoxybis(1-methylethoxy)(1-methylpropyl)-
Uniqueness
Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- is unique due to its specific combination of functional groups, which provides it with distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where specific bonding and stability characteristics are required .
Eigenschaften
CAS-Nummer |
118337-13-6 |
|---|---|
Molekularformel |
C11H26O3Si |
Molekulargewicht |
234.41 g/mol |
IUPAC-Name |
methoxy-(2-methylpropyl)-di(propan-2-yloxy)silane |
InChI |
InChI=1S/C11H26O3Si/c1-9(2)8-15(12-7,13-10(3)4)14-11(5)6/h9-11H,8H2,1-7H3 |
InChI-Schlüssel |
UTARNPLVNPIUSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[Si](OC)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


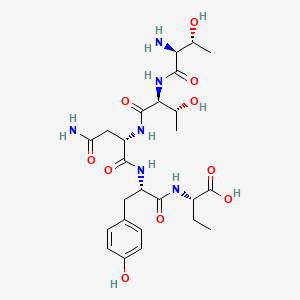
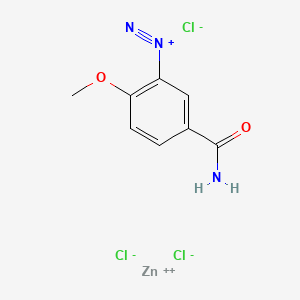
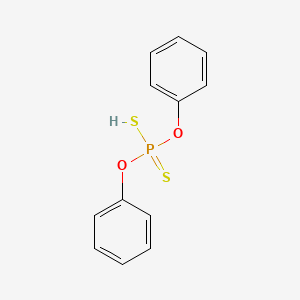

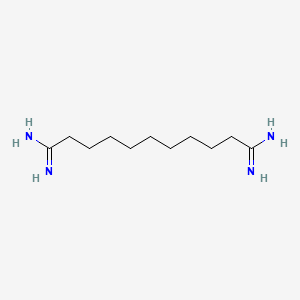
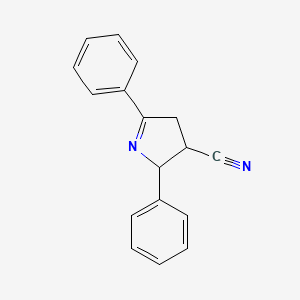
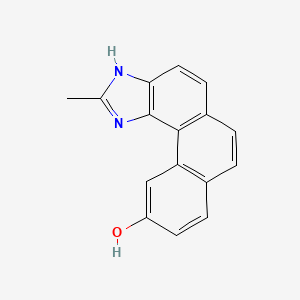
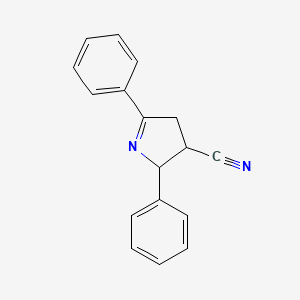
![6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene](/img/structure/B12804022.png)
